molecular formula C15H15ClN2O4 B2394633 Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411329-76-3

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate

Cat. No. B2394633
CAS RN: 2411329-76-3
M. Wt: 322.75
InChI Key: JPYUQPRKZGQEIA-VOTSOKGWSA-N
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Description

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels due to insulin resistance. Rosiglitazone works by increasing insulin sensitivity in the body, allowing glucose to be more effectively absorbed and utilized by the cells.

Mechanism of Action

Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression in the body. PPARγ is involved in the regulation of glucose and lipid metabolism, and its activation leads to increased insulin sensitivity and glucose uptake in the cells. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been shown to decrease the production of inflammatory cytokines, which are implicated in the development of insulin resistance.
Biochemical and Physiological Effects
Rosiglitazone has several biochemical and physiological effects on the body. It increases insulin sensitivity by activating PPARγ, which leads to increased glucose uptake and utilization in the cells. This results in lower blood glucose levels and improved glycemic control in diabetic patients. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, which may reduce the risk of cardiovascular disease in diabetic patients.

Advantages and Limitations for Lab Experiments

Rosiglitazone has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action and established therapeutic effects. It is also readily available and relatively inexpensive compared to other drugs used in diabetes treatment. However, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has some limitations for lab experiments. It has been associated with several adverse effects, such as weight gain and edema, which may confound experimental results. In addition, its use in animal experiments may not accurately reflect its effects in humans, as there are species differences in PPARγ expression and activity.

Future Directions

There are several future directions for research on Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee. One area of interest is the development of new drugs that target PPARγ with greater specificity and potency, while minimizing adverse effects. Another area of interest is the investigation of the potential use of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Finally, there is a need for further research on the long-term effects of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee on cardiovascular outcomes and other health outcomes in diabetic patients.

Synthesis Methods

Rosiglitazone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with ethyl acetoacetate to produce 1-(4-chlorophenyl)-2-benzoyl-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 3-aminopyrrolidine to produce (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid ethyl ester. Finally, the ethyl ester is converted to the methyl ester using methanol and sodium hydroxide.

Scientific Research Applications

Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in diabetic patients. In addition, Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoatee has been investigated for its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

properties

IUPAC Name

methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-22-14(20)7-6-13(19)17-12-8-9-18(15(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3,(H,17,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYUQPRKZGQEIA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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